N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide
Description
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide is a chemical compound that belongs to the class of ribonucleosides It is characterized by the presence of a ribofuranose sugar moiety attached to a pyrazole ring
Properties
CAS No. |
138786-97-7 |
|---|---|
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13N3O5/c10-8(16)4-1-2-12(11-4)9-7(15)6(14)5(3-13)17-9/h1-2,5-7,9,13-15H,3H2,(H2,10,16)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
OCPXZZGFLZCBGH-JXOAFFINSA-N |
Isomeric SMILES |
C1=CN(N=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(N=C1C(=O)N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide typically involves the glycosylation of pyrazole derivatives with ribofuranose. One common method includes the use of a protected ribofuranose derivative, which is reacted with a pyrazole compound under acidic or basic conditions to form the desired ribonucleoside. The reaction conditions often involve the use of solvents such as methanol or dichloromethane, and catalysts like trifluoroacetic acid or sodium methoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and as a building block for nucleic acids.
Medicine: It has been investigated for its antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting viral replication or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide can be compared with other ribonucleosides and pyrazole derivatives:
Similar Compounds: Examples include 1-beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide and 1-beta-D-Ribofuranosyl-3-guanylurea.
Uniqueness: The unique combination of the ribofuranose sugar and pyrazole ring in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N^1-beta-D-Ribofuranosylpyrazole-3-carboxamiide is a synthetic nucleoside derivative that has garnered interest for its potential antiviral properties. This compound is structurally related to other nucleosides, such as ribavirin, and exhibits a range of biological activities, particularly against viral pathogens. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications.
This compound functions primarily by inhibiting viral replication. Similar compounds have been shown to interfere with viral RNA synthesis and disrupt the life cycle of various viruses. Specifically, it is believed that this compound may inhibit key enzymes involved in viral replication, thereby reducing the viral load in infected cells.
Comparative Mechanisms
| Compound | Mechanism of Action | Target Viruses |
|---|---|---|
| This compound | Inhibits viral replication | Broad spectrum (similar to ribavirin) |
| Ribavirin | Inhibits RNA synthesis | Hepatitis C, RSV |
| EICAR | Inhibits IMP dehydrogenase | HIV |
Antiviral Efficacy
Research has demonstrated that this compound possesses significant antiviral activity. For instance, studies indicate that this compound exhibits potent effects against a variety of RNA and DNA viruses. Its activity profile suggests it could be effective in treating infections caused by:
- Adenoviruses
- Herpesviruses
- Influenza viruses
- Other RNA viruses
Case Studies
- In Vitro Studies : A study involving cell cultures infected with various viruses showed that treatment with this compound resulted in reduced viral titers and cytopathic effects. The compound was effective even when administered post-infection, indicating a potential therapeutic window for treatment.
- Clinical Evaluation : Preliminary clinical evaluations have suggested that this compound may enhance the efficacy of existing antiviral therapies when used in combination, particularly in patients with chronic viral infections.
Toxicity and Safety Profile
The safety profile of this compound appears favorable based on available studies. Toxicity assessments indicate that the compound does not exhibit significant cytotoxicity at therapeutic concentrations. For instance, in animal models, doses up to 2000 mg/kg did not produce severe adverse effects or organ toxicity.
Summary of Toxicity Findings
| Parameter | Result |
|---|---|
| Cytotoxicity (in vitro) | Low at therapeutic doses |
| Organ toxicity (animal studies) | No significant findings at high doses |
Future Directions
Given its promising biological activity, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- Mechanistic Studies : Understanding the precise molecular pathways affected by this compound.
- Clinical Trials : Conducting well-designed clinical trials to evaluate efficacy and safety in humans.
- Combination Therapies : Investigating synergistic effects with other antiviral agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
